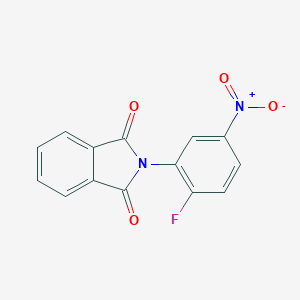
2-(2-フルオロ-5-ニトロフェニル)-1H-イソインドール-1,3(2H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a fluoro and nitro substituent on the phenyl ring, which is attached to the isoindole core
科学的研究の応用
2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the nitro and fluoro groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce the nitro group at the 5-position, yielding 2-fluoro-5-nitrobenzene.
Cyclization: The nitro-substituted benzene derivative is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process.
化学反応の分析
Types of Reactions
2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core, leading to the formation of quinonoid structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-(2-amino-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinonoid derivatives of the isoindole core.
作用機序
The mechanism of action of 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its activity.
類似化合物との比較
Similar Compounds
2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a chlorine substituent instead of fluorine.
2-(2-bromo-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a bromine substituent instead of fluorine.
2-(2-iodo-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with an iodine substituent instead of fluorine.
Uniqueness
The presence of the fluoro substituent in 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione imparts unique properties, such as increased stability and altered electronic characteristics, compared to its chloro, bromo, and iodo analogs. These differences can influence the compound’s reactivity and its interactions with biological targets.
生物活性
2-(2-Fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known by its chemical formula C₁₄H₇FN₂O₄, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antiviral and anticancer activities, alongside relevant case studies and research findings.
- Molecular Formula : C₁₄H₇FN₂O₄
- Molecular Weight : 286.21 g/mol
- Melting Point : 154–156 °C
- CAS Number : 166658-69-1
Antiviral Activity
Recent studies have explored the antiviral potential of various isoindole derivatives, including 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. The compound has shown promise against several viral pathogens.
- Mechanism of Action : The compound acts as an inhibitor of important viral enzymes, potentially disrupting viral replication processes. For instance, it has been suggested that similar compounds inhibit the enzyme IMP dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis in viruses .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Isoindole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. For example, a study reported IC50 values indicating significant cytotoxicity against breast and lung cancer cell lines .
Research Findings
A summary of key findings from recent studies on the biological activity of 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is presented in the following table:
Discussion
The biological activity of 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione indicates its potential as a lead compound for developing antiviral and anticancer therapies. Its mechanism involving enzyme inhibition and cytotoxic effects on cancer cells highlights its versatility in therapeutic applications.
Future Directions
Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Additionally, in vivo studies are essential to assess the efficacy and safety profiles of this compound in clinical settings.
特性
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKGQGVYTBHFNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














